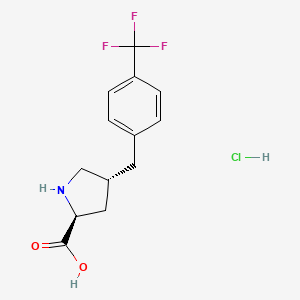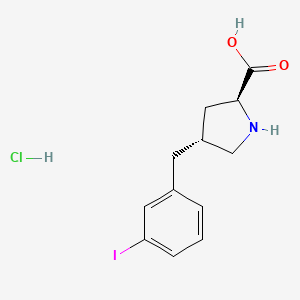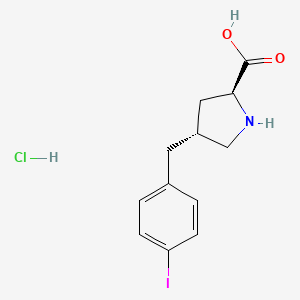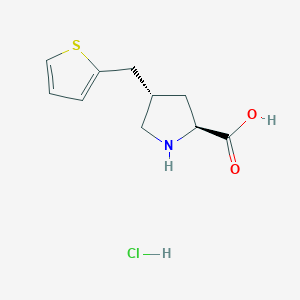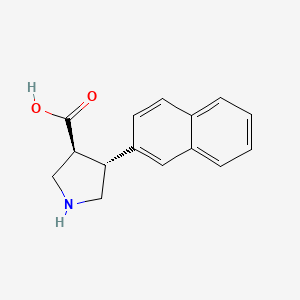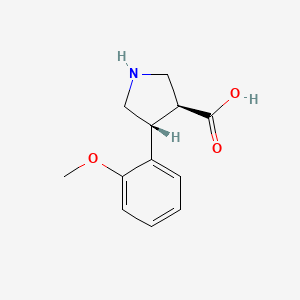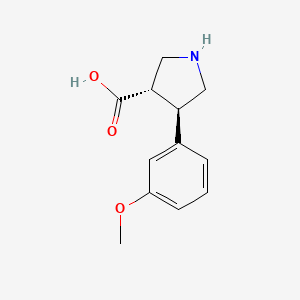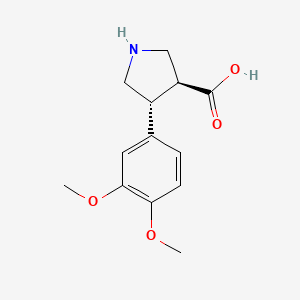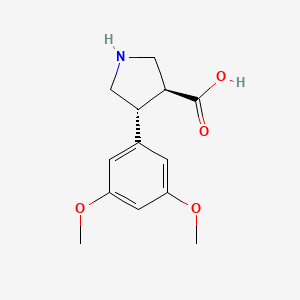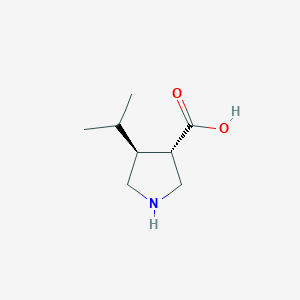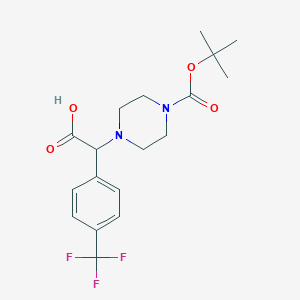![molecular formula C12H10F3NO6 B1303103 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate CAS No. 290825-52-4](/img/structure/B1303103.png)
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate
概要
説明
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate is a synthetic compound belonging to the class of nitroaromatics. This compound is notable for its unique chemical structure, which includes a nitro group and a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in various fields such as medicinal chemistry, environmental science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate typically involves the following steps:
Nitration: The introduction of the nitro group is achieved through nitration of the aromatic ring. This is often done using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is introduced via electrophilic trifluoromethylation, which can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Esterification: The final step involves esterification to form the propanedioate ester. This can be achieved by reacting the intermediate compound with dimethyl malonate under acidic or basic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial to optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, influencing its bioavailability and interaction with biological membranes.
類似化合物との比較
Similar Compounds
1,3-Dimethyl 2-[2-nitro-4-(methyl)phenyl]propanedioate: Similar structure but with a methyl group instead of a trifluoromethyl group.
1,3-Dimethyl 2-[2-nitro-4-(chloro)phenyl]propanedioate: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs.
特性
IUPAC Name |
dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQGFLNQDHQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377016 | |
| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290825-52-4 | |
| Record name | Dimethyl [2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
